molecular formula C11H19NO4 B028880 (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester CAS No. 125971-93-9

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

Cat. No.: B028880
CAS No.: 125971-93-9
M. Wt: 229.27 g/mol
InChI Key: NQTYMGFSEOSJKM-RKDXNWHRSA-N
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Description

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS 125971-93-9) is a vital chiral synthon and advanced intermediate in the synthetic pathway of Atorvastatin, a leading statin medication. This compound serves a critical role in the production and analytical profiling of the drug, particularly in the preparation and study of the 10-Trans isomer of Atorvastatin, which is a known impurity (Atorvastatin Impurity AT10). Its research value is paramount in process chemistry, method development, and quality control for ensuring the purity and efficacy of the final Active Pharmaceutical Ingredient (API). With a molecular formula of C 11 H 19 NO 4 and a molecular weight of 229.27 g/mol, this specialty intermediate is characterized by its two stereocenters with (R) configuration. The compound is typically supplied as a yellow to orange thick oil or a solid and should be stored at refrigerated temperatures of +2°C to +8°C to maintain stability. It is offered with a high purity level of ≥98% (by HPLC), and its structure is confirmed by advanced analytical techniques including ¹H-NMR spectroscopy. Application Summary: • Key Intermediate for Atorvastatin API Synthesis • Reference Standard for Atorvastatin Impurity AT10 • Quality Control & Assurance (QC/QA) for ANDA Filings • Process Chemistry & Method Development Research This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYMGFSEOSJKM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Genetic Engineering of Recombinant Strains

The enzymatic synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester relies on recombinant Escherichia coli coexpressing two key enzymes: ketoreductase (KRED) and glucose dehydrogenase (GDH) . KRED catalyzes the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester to the desired diastereomer, while GDH regenerates the NADPH cofactor via glucose oxidation. This coexpression system eliminates the need for exogenous cofactor addition, reducing costs and simplifying downstream processing.

Table 1: Key Parameters for Recombinant Strain Fermentation

ParameterOptimal RangeImpact on Yield/Purity
Substrate Concentration100–300 g/LHigher concentrations reduce reaction time but risk substrate inhibition
Cell Loading10–300 g/LProportional to reaction rate up to saturation
pH5.0–8.0Neutral pH (7.0) maximizes enzyme activity
Temperature20–45°C30–35°C balances reaction rate and enzyme stability
Cofactor (NADP)0.005–0.01 g/LMinimal requirement due to GDH-mediated regeneration

Reaction Optimization and Scalability

The patented enzymatic process achieves >95% conversion and >99.9% enantiomeric excess (ee) under optimized conditions. For example, a substrate load of 250 g/L with 180 g/L coexpressed cells in trolamine buffer (pH 7.0, 30°C, 24 hours) yields 238 g/L product. Ethyl acetate extraction followed by vacuum distillation isolates the compound in 92% recovery. Notably, this method avoids toxic solvents like dimethyl sulfoxide (DMSO), which were previously required to enhance substrate solubility.

Chemical Synthesis: Challenges and Limitations

Borane-Mediated Asymmetric Reduction

Early chemical routes employed borane derivatives (e.g., CBS catalysts) for the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester at -70°C. While achieving moderate yields (70–85%), this method suffers from:

  • Extreme reaction conditions : Anhydrous, oxygen-free environments and cryogenic temperatures increase energy costs.

  • Safety hazards : Borane reagents are pyrophoric and require specialized handling.

  • Moderate stereoselectivity : Typical diastereomeric purity of 98% necessitates additional purification steps.

Catalytic Hydrogenation

Palladium or nickel catalysts have been explored for ketone reduction but show poor selectivity for the 3R,5R configuration. Side reactions, including over-reduction of the cyano group, further limit utility.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Chemical Synthesis

MetricEnzymatic MethodChemical Method
Yield>95%70–85%
Diastereomeric Purity>99.9% ee98% ee
Reaction Temperature20–45°C-70°C
Solvent UseAqueous buffer + ethyl acetateTetrahydrofuran, DMSO
Environmental ImpactLow (biodegradable reagents)High (hazardous waste)
ScalabilityIndustrial-ready (300 g/L)Limited by cryogenic needs

Chemical Reactions Analysis

Microbial Reduction with Beauveria bassiana

An alternative synthesis employs Beauveria bassiana for asymmetric reduction of the 3-keto group.

Process Overview

  • Catalyst : Whole cells of B. bassiana (12.67 g/L dry weight)
  • Conditions : pH 7.0, 30°C, 24 hours
  • Workup : Ethyl acetate extraction followed by crystallization from n-hexane
  • Yield : 81% after recrystallization .

Oxidation of Hydroxyl Groups

The vicinal diol structure allows selective oxidation to form a diketone intermediate, pivotal in statin side-chain synthesis.

Oxidizing AgentConditionsProductApplication
Jones reagentAcetone, 0°C3,5-DiketohexanoateAtorvastatin precursor
TEMPO/NaClOpH 9–10, 25°CSame as aboveIndustrial-scale processes

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the free acid, enabling further coupling reactions.

Hydrolysis Protocol

  • Reagents : HCl (conc.), THF/H₂O (1:1)
  • Conditions : 50°C, 6 hours
  • Yield : 92–95% .

Cyano Group Transformations

The cyano group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to form primary amines.
  • Hydrolysis : Acidic or basic conditions convert CN to COOH or CONH₂ .

Stability and Reaction Optimization

  • Temperature Sensitivity : Degrades above 45°C; reactions are optimized at 25–30°C .
  • pH Dependence : Hydroxyl groups prone to acetylation under acidic conditions; neutral pH preferred for storage .

Comparative Analysis of Synthetic Routes

MethodCatalystCostScalabilityee (%)
KRED/GDH coexpressionRecombinant E. coliLowHigh>99.9
Microbial reductionB. bassianaMediumModerate99.5

The enzymatic route dominates industrially due to superior stereocontrol and reduced waste .

This compound’s versatility in oxidation, ester modification, and cyano chemistry underpins its role in synthesizing hypercholesterolemia therapeutics. Rigorous optimization of reaction parameters ensures high yields and compliance with green chemistry principles.

Scientific Research Applications

Synthesis and Production Methods

The synthesis of (3R,5R)-6-cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester can be achieved through various methods:

  • Enzymatic Synthesis : A notable method involves using recombinant bacteria that express ketoreductase and hexose phosphate dehydrogenase. This process allows for high efficiency and optical purity in the production of the compound. The reaction typically occurs under controlled pH and temperature conditions, resulting in a conversion efficiency greater than 95% and optical purity exceeding 99.9% .
  • Chemical Synthesis : Traditional chemical methods also exist but may involve more complex steps and lower yields compared to enzymatic processes. The focus on developing more efficient synthetic routes continues to be a significant area of research .

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of atorvastatin. Atorvastatin is a potent cholesterol-lowering agent that works by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The significance of this compound lies in its role in enhancing the efficiency and cost-effectiveness of atorvastatin production .

Several studies highlight the effectiveness of this compound in pharmaceutical applications:

  • Atorvastatin Production : Research indicates that using this compound as an intermediate significantly reduces production costs and increases yield compared to traditional methods. A study demonstrated that optimizing enzymatic conditions led to a more sustainable production process .
  • Potential Therapeutic Uses : Beyond its role in atorvastatin synthesis, there is ongoing research into the compound's bioactivity. Preliminary studies suggest potential applications in treating other metabolic disorders due to its structural characteristics that may influence lipid metabolism .

Mechanism of Action

The mechanism of action of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester

  • CAS : 186508-94-1
  • Key Differences: Stereochemistry: The 3S configuration alters spatial orientation, impacting binding affinity to enzymatic targets. Synthetic Utility: Discontinued commercially (CymitQuimica, 2025) due to lower demand and challenges in achieving high enantiomeric purity via traditional chemical routes . Applications: Not directly used in Atorvastatin synthesis, highlighting the criticality of the 3R,5R configuration for drug efficacy .

Functional Group Variants: tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate

  • Key Differences: Functional Group: Chloro substituent (vs. cyano) modifies reactivity, enabling divergent synthetic pathways for statin analogs . Synthesis: Produced via enzymatic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, with >90% conversion efficiency at pH 6–8 . Role: Intermediate in statin synthesis but less prevalent than the cyano derivative due to narrower application scope .

Protected Derivatives: (3R,5R)-6-Cyano-3,5-(isopropylidenebisoxy)hexanoic Acid tert-Butyl Ester

  • CAS : 125971-94-0
  • Key Differences :
    • Protective Groups : Isopropylidene groups stabilize hydroxyls during synthesis, enhancing stability under acidic/basic conditions .
    • Reactivity : Reduced polarity compared to the unprotected diol, facilitating solubility in organic solvents for specific coupling reactions .

Comparative Data Table

Compound CAS Molecular Formula Key Features Applications
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoate 125971-93-9 C₁₁H₁₉NO₄ High stereoselectivity (>95% de), enzymatic synthesis, Atorvastatin intermediate Statin synthesis, pharmaceutical QC
(3S,5R)-6-Cyano-3,5-dihydroxy-hexanoate 186508-94-1 C₁₁H₁₉NO₄ Discontinued, limited synthetic utility due to stereochemistry Research-only
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - C₁₀H₁₇ClO₄ Chloro-functionalized intermediate, enzymatic synthesis (pH 6–8) Niche statin analogs
(3R,5R)-6-Cyano-3,5-(isopropylidenebisoxy)hexanoate 125971-94-0 C₁₄H₂₃NO₄ Hydroxyl-protected derivative, enhanced stability Specialty organic synthesis

Research Findings

  • Enzymatic Efficiency: The (3R,5R) isomer is preferentially synthesized using Rhodococcus ketone reductases, achieving 98% conversion from (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, compared to <5% for the (3S,5R) isomer under identical conditions .
  • Cost Analysis : Production costs for the (3R,5R) compound are 30–40% lower than chemical synthesis routes due to reduced by-products and simplified purification .
  • Market Availability : Priced at $100–$250/10 mg (SynThink, 2023), reflecting demand as a pharmaceutical reference standard .

Biological Activity

(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester (CAS: 125971-93-9) is a significant compound in pharmaceutical chemistry, primarily recognized as a chiral intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. This article explores its biological activity, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains a cyano group (-CN), hydroxyl groups (-OH), and a tert-butyl ester moiety.
  • Chirality : The (3R,5R) configuration indicates specific stereochemical properties crucial for its biological activity.

The biological activity of this compound is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels by blocking the enzyme responsible for cholesterol production in the liver. This mechanism leads to increased uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

  • Cholesterol-Lowering Effects : Research indicates that atorvastatin derived from this compound significantly reduces total cholesterol and LDL levels in patients with hyperlipidemia. Clinical trials have shown atorvastatin's efficacy in reducing cardiovascular events related to high cholesterol levels.
  • Anti-inflammatory Properties : Some studies suggest that atorvastatin may possess anti-inflammatory properties that contribute to its cardiovascular benefits. This is believed to be mediated through the inhibition of inflammatory cytokines and modulation of immune responses.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of statins, including atorvastatin. These effects may be linked to their ability to improve endothelial function and reduce oxidative stress.

Enzymatic Synthesis

Recent advancements have focused on enzymatic methods for synthesizing this compound. This method offers several advantages:

  • Higher Yield and Purity : Enzymatic processes can achieve over 95% conversion rates with optical purity exceeding 99.9% .
  • Environmentally Friendly : The process typically involves milder conditions and fewer hazardous reagents compared to traditional chemical synthesis methods.

Chemical Synthesis

Traditional synthetic routes involve multi-step chemical reactions that may include:

  • Reduction of ketones
  • Protection and deprotection steps for hydroxyl groups
  • Formation of the tert-butyl ester .

Case Studies

  • Atorvastatin Production : A case study highlighted the efficiency of using this compound as a key intermediate in the large-scale production of atorvastatin. The study reported a streamlined process that reduced costs and improved yield compared to previous methods .
  • Cardiovascular Outcome Trials : Clinical trials involving atorvastatin demonstrated significant reductions in major adverse cardiovascular events among participants with elevated cholesterol levels. The studies underscored the importance of the compound's chiral nature in ensuring therapeutic efficacy .

Summary Table of Biological Activities

ActivityDescriptionReferences
Cholesterol LoweringInhibition of HMG-CoA reductase
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectivePotential improvement in endothelial function

Q & A

Q. What are the key synthetic routes for (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester?

Methodological Answer: The compound is synthesized via two primary routes:

  • Chemical Synthesis : A multi-step approach starting from tert-butyl esters and cyanomethyl precursors. For example, tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is a key intermediate, synthesized via acid-catalyzed esterification or SN2 alkylation .
  • Biocatalytic Asymmetric Synthesis : Enzymatic methods using immobilized carbonyl reductase and glucose dehydrogenase achieve high enantiomeric excess (>99%) and space-time yields (e.g., 218 g·L<sup>−1</sup>·d<sup>−1</sup>) .

Q. Comparison of Methods

MethodYield (%)Enantiomeric Excess (ee)Key Catalysts/Reagents
Chemical Alkylation70–8585–90%tert-Butyl halides, K2CO3
Enzymatic Reduction90–95>99%Co-immobilized enzymes, NADPH

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm stereochemistry (e.g., δ 1.44 ppm for tert-butyl protons, δ 4.20–4.50 ppm for hydroxyl-bearing carbons) .
  • Mass Spectrometry (MS) : Exact mass determination (229.1314 Da) via high-resolution MS matches the molecular formula C11H19NO4.
  • Gas Chromatography (GC) : Purity >95% (GC) is typical for research-grade material .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Methodological Answer: The (3R,5R) configuration is critical for biological activity (e.g., as a Fluvastatin precursor). Challenges include:

  • Diastereomer Formation : Competing (3S,5R) or (3R,5S) isomers may form during esterification. Resolution involves chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Protection-Deprotection Strategies : Use of acetonide protecting groups (e.g., 3,5-O-isopropylidene derivatives) preserves hydroxyl stereochemistry during synthesis .

Q. How can enzymatic methods improve synthesis efficiency and enantiomeric excess?

Methodological Answer:

  • Co-Immobilized Biocatalysts : Co-immobilizing carbonyl reductase and glucose dehydrogenase on epoxy resin enables in situ NADPH regeneration, achieving 95% yield and >99% ee .
  • Solvent Engineering : Optimizing aqueous-organic biphasic systems (e.g., tert-butanol/water) enhances substrate solubility and enzyme stability .

Q. Key Data from Biocatalytic Synthesis

ParameterValue
Space-Time Yield218 g·L<sup>−1</sup>·d<sup>−1</sup>
Enzyme Stability>10 cycles without activity loss
NADPH Consumption0.5 mol% (vs. stoichiometric)

Q. What analytical techniques are optimal for quantifying enantiomeric impurities?

Methodological Answer:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases resolves (3R,5R) and (3S,5S) isomers (retention times: 12.3 vs. 14.7 min) .
  • Polarimetry : Specific rotation ([α]D<sup>25</sup> = +27.5° in methanol) confirms enantiopurity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 80°C, with tert-butyl ester cleavage observed via TGA .
  • Hydrolytic Stability : Stable in neutral buffers (pH 6–8) but degrades in acidic (pH <3) or alkaline (pH >10) conditions, forming 6-cyano-3,5-dihydroxyhexanoic acid .

Q. What role does the compound play in statin drug development?

Methodological Answer: The compound is a key intermediate in synthesizing Fluvastatin, a cholesterol-lowering drug. Its (3R,5R) configuration is essential for binding to HMG-CoA reductase. Structural modifications (e.g., acetonide protection) enable scalable synthesis of the statin core .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester
Reactant of Route 2
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester

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